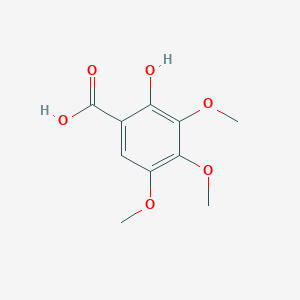

2-Hydroxy-3,4,5-trimethoxybenzoic acid

Übersicht

Beschreibung

2-hydroxy-3,4,5-trimethoxybenzoic acid is a methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

2-Hydroxy-3,4,5-trimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the production of Acotiamide, a drug used for the treatment of functional dyspepsia. The compound's high purity (99%) makes it suitable for pharmaceutical formulations .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of trimethoxybenzoic acid derivatives. For instance, derivatives of this compound have shown potential as efflux pump inhibitors against various bacterial strains. In a study involving derivatives tested against Staphylococcus aureus and Salmonella enterica, one derivative exhibited significant antibacterial activity, highlighting the potential of these compounds in combating antibiotic resistance .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative 10 | S. aureus 272123 | 100 µM |

| Derivative 10 | S. Typhimurium SL1344 | 50 µM |

Agricultural Applications

1. Pesticide Development

The compound is also noted for its utility in agricultural chemistry as an intermediate for the synthesis of pesticides. Its structural characteristics allow it to be modified into various active ingredients that can enhance pest resistance in crops .

Material Science Applications

1. Catalysts in Organic Synthesis

This compound serves as a catalyst in organic synthesis processes. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in producing other organic compounds efficiently .

Case Studies and Research Findings

Case Study: Antimicrobial Activity Assessment

In a comprehensive study published in a peer-reviewed journal, researchers evaluated several derivatives of trimethoxybenzoic acid for their antimicrobial effects. The study focused on their ability to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. The results indicated that specific derivatives could enhance the efficacy of existing antibiotics by inhibiting these pumps .

Case Study: Synthesis of Acotiamide

A detailed investigation into the synthesis process of Acotiamide highlighted the role of this compound as a critical intermediate. The study provided insights into optimizing reaction conditions to increase yield and purity, demonstrating the compound's importance in pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Demethylation Reactions

The methoxy groups in this compound undergo selective demethylation under alkaline conditions. A patented method for demethylating 3,4,5-trimethoxybenzoic acid (analogous in structure) involves:

-

Conditions : Excess alkali hydroxide (e.g., NaOH) in ethylene glycol at elevated temperatures, with distillation of byproducts like ethylene glycol monomethyl ether .

-

Outcome : Partial demethylation yields dihydroxy-methoxybenzoic acid derivatives. For 2-hydroxy-3,4,5-trimethoxybenzoic acid, demethylation likely targets the 3- or 5-methoxy groups due to steric and electronic factors.

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Alkaline demethylation | NaOH, ethylene glycol, 100–150°C | ~80–95% |

Esterification and Alkylation

The hydroxyl group at the 2-position participates in esterification and alkylation:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.

-

Alkylation : Uses alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to produce ethers.

Oxidation and Decarboxylation

The carboxylic acid group undergoes decarboxylation under strong acidic or thermal conditions:

-

Decarboxylation : Heating in quinoline with Cu powder at 200–220°C yields 2-hydroxy-3,4,5-trimethoxybenzene .

-

Oxidation : The hydroxyl group resists oxidation due to electron-donating methoxy substituents, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | Quinoline, Cu, 220°C | 2-hydroxy-3,4,5-trimethoxybenzene | 65–70% |

Condensation Reactions

The hydroxyl and carboxyl groups enable condensation with amines or aldehydes:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives .

-

Aldol condensation : Participates in cross-aldol reactions with aldehydes (e.g., benzaldehyde) in basic media .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base synthesis | Aniline, EtOH, reflux | N-(2-hydroxy-3,4,5-trimethoxybenzoyl)aniline | 60–75% |

Sulfonation and Nitration

Electrophilic aromatic substitution is directed by the hydroxyl group:

-

Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 6-position .

-

Nitration : HNO₃/H₂SO₄ mixture at 0–5°C yields nitro derivatives, though steric hindrance from methoxy groups limits reactivity.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, 50°C, 4h | 2-hydroxy-3,4,5-trimethoxy-6-sulfobenzoic acid | 55% |

Biological Activity and Derivatives

Semisynthetic derivatives exhibit pharmacological potential:

-

Alkyl gallates : Ester derivatives show antioxidant and antiviral properties, with logP values ranging from -2.19 (methyl) to 0.72 (octyl ester) .

-

Metal complexes : Coordination with Cu(II) or Fe(III) enhances radical-scavenging activity .

| Derivative | Bioactivity (IC₅₀) | Target | Source |

|---|---|---|---|

| Octyl ester | 12.5 μM (DPPH assay) | Antioxidant | |

| Cu(II) complex | 8.2 μM (LOX inhibition) | Anti-inflammatory |

Stability and Degradation

The compound is stable under neutral conditions but degrades in strong acids or bases:

-

Acidic hydrolysis : 48% HBr at 100°C removes methoxy groups, yielding trihydroxybenzoic acid .

-

Alkaline hydrolysis : Prolonged exposure to NaOH causes decarboxylation and demethylation .

Key Challenges and Research Gaps

-

Selective functionalization : Achieving site-specific modifications remains difficult due to competing reactivity of hydroxyl and methoxy groups.

-

Scale-up limitations : High-temperature demethylation and decarboxylation suffer from side reactions, necessitating optimized catalytic systems.

Eigenschaften

CAS-Nummer |

39068-84-3 |

|---|---|

Molekularformel |

C10H12O6 |

Molekulargewicht |

228.20 g/mol |

IUPAC-Name |

2-hydroxy-3,4,5-trimethoxybenzoic acid |

InChI |

InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13) |

InChI-Schlüssel |

MJZXQRQWAWCETQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |

Kanonische SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.